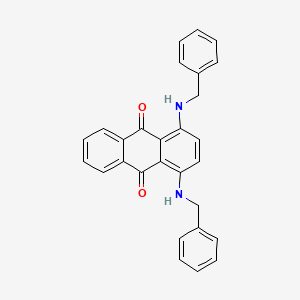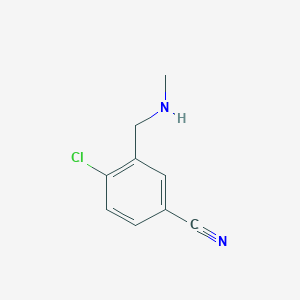
4-Chloro-3-((methylamino)methyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-((methylamino)methyl)benzonitrile is an organic compound with the molecular formula C9H9ClN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the fourth position and a methylamino group at the third position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-((methylamino)methyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with formaldehyde and methylamine under controlled conditions. The reaction typically proceeds as follows:
Starting Materials: 4-chlorobenzonitrile, formaldehyde, and methylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C.
Procedure: The reactants are mixed and heated under reflux for several hours. The product is then isolated through filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, may be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 4-Chloro-3-((methylamino)methyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The methylamino group can be oxidized to form corresponding imines or amides.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).
Major Products:
Substitution: Derivatives with different substituents replacing the chlorine atom.
Reduction: Corresponding amines.
Oxidation: Imines or amides.
科学研究应用
4-Chloro-3-((methylamino)methyl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-3-((methylamino)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
4-Chlorobenzonitrile: Lacks the methylamino group, making it less versatile in certain reactions.
3-(Methylamino)benzonitrile: Similar structure but without the chlorine atom, affecting its reactivity and applications.
4-(Methylamino)benzonitrile:
Uniqueness: 4-Chloro-3-((methylamino)methyl)benzonitrile is unique due to the presence of both the chlorine and methylamino groups, which confer distinct reactivity and versatility in synthetic applications
属性
分子式 |
C9H9ClN2 |
|---|---|
分子量 |
180.63 g/mol |
IUPAC 名称 |
4-chloro-3-(methylaminomethyl)benzonitrile |
InChI |
InChI=1S/C9H9ClN2/c1-12-6-8-4-7(5-11)2-3-9(8)10/h2-4,12H,6H2,1H3 |
InChI 键 |
SOISNQIDOHPFDH-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=C(C=CC(=C1)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


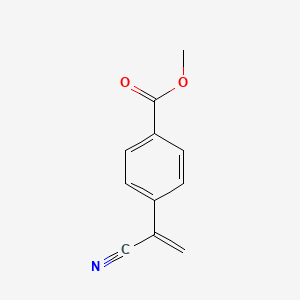
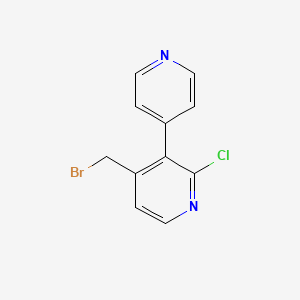
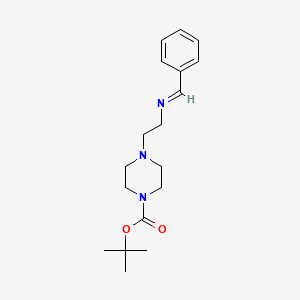
![3-Methyl-8-azaspiro[4.5]decan-1-amine 2hcl](/img/structure/B13135795.png)
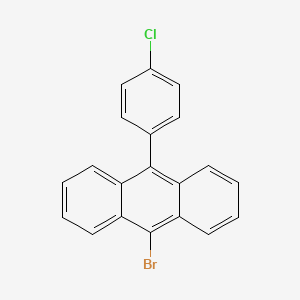
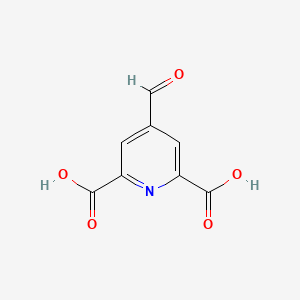
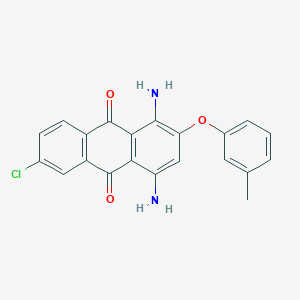
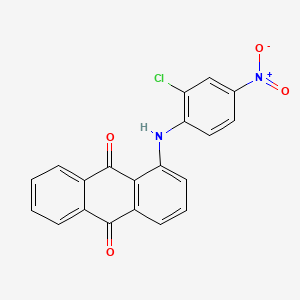
![Thiazolo[4,5-c]pyridin-4(5h)-one](/img/structure/B13135818.png)
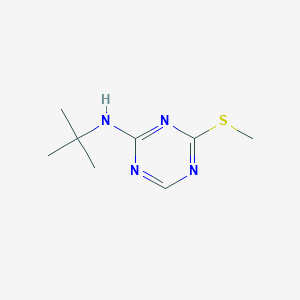
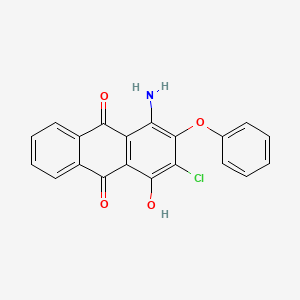
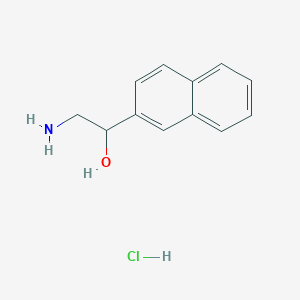
![Methyl3-thiabicyclo[3.1.0]hexane-6-carboxylate3,3-dioxide](/img/structure/B13135846.png)
